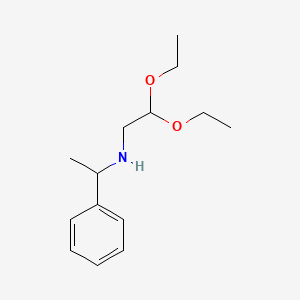

(2,2-Diethoxyethyl)(1-phenylethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

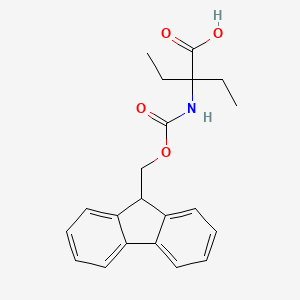

“(2,2-Diethoxyethyl)(1-phenylethyl)amine” is an organic compound that contains a total of 40 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) .

Molecular Structure Analysis

The molecular structure of “(2,2-Diethoxyethyl)(1-phenylethyl)amine” includes a total of 40 bonds. These comprise 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis

While specific chemical reactions involving “(2,2-Diethoxyethyl)(1-phenylethyl)amine” are not available, amines in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and can also undergo reactions with nitrous acid, acyl chlorides, and sulfonyl chlorides .Scientific Research Applications

- DMPI has been synthesized and grown as a single crystal for third-order NLO applications . Its wide transparency range (481 to 800 nm) makes it suitable for opto-electronic devices. The crystal exhibits yellow emission radiation at 571 nm.

- DMPI’s structural motif (2-phenylethylamine) is found in various bioactive compounds. While DMPI itself hasn’t been extensively studied in this context, related derivatives may have potential in drug development .

- Aminoacetaldehyde dimethyl acetal (2,2-dimethoxy-ethylamine) is an intermediate in DMPI synthesis. It plays a critical role in producing other compounds, including ivabradine hydrochloride, proline analogs, and praziquantel .

Nonlinear Optical (NLO) Materials

Biological and Medicinal Chemistry

Synthetic Intermediates

These applications highlight DMPI’s versatility and potential impact across different scientific domains. Researchers continue to explore its properties and applications, making it an exciting compound for future studies . If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name |

2,2-diethoxy-N-(1-phenylethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-16-14(17-5-2)11-15-12(3)13-9-7-6-8-10-13/h6-10,12,14-15H,4-5,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHRXUGGUCCOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(C)C1=CC=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-chlorophenyl)sulfonyl]amino}ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2661129.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2661132.png)

![N-Methyl-N-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2661137.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2661142.png)

![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)